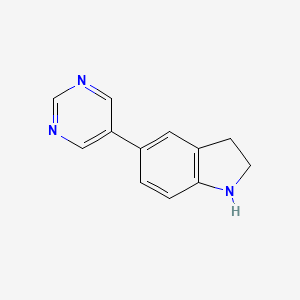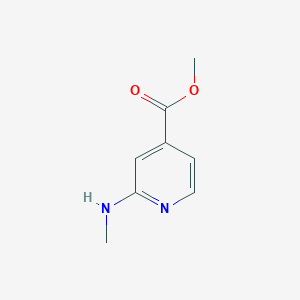
1-Bromophenanthrene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromophenanthrene-9,10-dione is an organic compound with the molecular formula C14H7BrO2. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features a bromine atom substituted at the 1-position and two ketone groups at the 9 and 10 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromophenanthrene-9,10-dione can be synthesized through the bromination of phenanthrene followed by oxidation. The process typically involves the following steps:
Bromination: Phenanthrene is dissolved in a solvent such as carbon tetrachloride, and bromine is added gradually.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromophenanthrene-9,10-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide in acetic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Higher quinones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenanthrene derivatives.
Applications De Recherche Scientifique
1-Bromophenanthrene-9,10-dione has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 1-bromophenanthrene-9,10-dione involves its interaction with molecular targets through its reactive bromine and ketone groups. These functional groups can participate in various chemical reactions, such as forming covalent bonds with nucleophiles or undergoing redox reactions. The specific pathways and targets depend on the context of its application, such as in organic synthesis or biological systems .
Similar Compounds:
- 3-Bromo-9,10-phenanthrenedione
- 9,10-Phenanthrenequinone
- 1-Bromophenanthrene
Comparison: this compound is unique due to the presence of both a bromine atom and two ketone groups, which confer distinct reactivity compared to its analogs. For instance, 9,10-phenanthrenequinone lacks the bromine atom, making it less reactive in substitution reactions. Similarly, 1-bromophenanthrene does not have the ketone groups, limiting its applications in redox chemistry .
Propriétés
Formule moléculaire |
C14H7BrO2 |
|---|---|
Poids moléculaire |
287.11 g/mol |
Nom IUPAC |
1-bromophenanthrene-9,10-dione |
InChI |
InChI=1S/C14H7BrO2/c15-11-7-3-6-9-8-4-1-2-5-10(8)13(16)14(17)12(9)11/h1-7H |
Clé InChI |
JUOIDRJHGFAZPB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C(=CC=C3)Br)C(=O)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



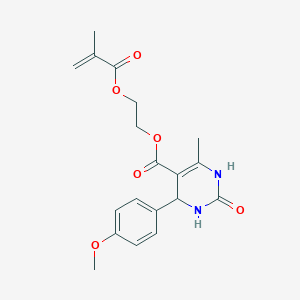
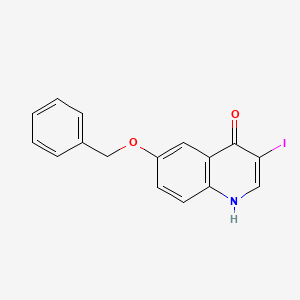

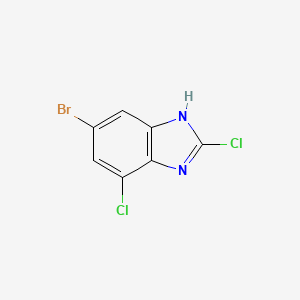
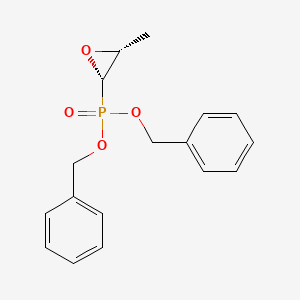
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid](/img/structure/B12851342.png)
